1-Allyl-3,3-difluorocyclobutan-1-ol
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Overview
Description
1-Allyl-3,3-difluorocyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an allyl group and two fluorine atoms at the 3-position, along with a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3,3-difluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of allyl alcohol with a difluorocyclobutane derivative in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalysts: Transition metal catalysts such as palladium or nickel complexes
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3,3-difluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 1-allyl-3,3-difluorocyclobutanone.
Reduction: Formation of 1-allyl-3,3-difluorocyclobutane.
Substitution: Formation of 1-allyl-3,3-difluorocyclobutan-1-halide.
Scientific Research Applications
1-Allyl-3,3-difluorocyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Allyl-3,3-difluorocyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in π-π interactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electronic distribution within the molecule.
Comparison with Similar Compounds
- 1-Allyl-3-fluorocyclobutan-1-ol
- 1-Allyl-3,3-dichlorocyclobutan-1-ol
- 1-Allyl-3,3-dibromocyclobutan-1-ol
Uniqueness: 1-Allyl-3,3-difluorocyclobutan-1-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its analogs. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Biological Activity
1-Allyl-3,3-difluorocyclobutan-1-ol is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases and its therapeutic implications in treating several diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.
The primary biological activity of this compound is its inhibitory effect on the Platelet-Derived Growth Factor (PDGF) receptor kinase. This inhibition is significant as it plays a crucial role in the proliferation of cells associated with various diseases, including cancers and autoimmune disorders. The compound's ability to inhibit PDGF receptor kinase suggests its utility in treating conditions characterized by excessive smooth muscle cell proliferation, such as pulmonary arterial hypertension and certain types of cancer .
Inhibitory Activity
Research indicates that this compound effectively suppresses the proliferation of pulmonary arterial smooth muscle cells. This activity is linked to its mechanism of inhibiting PDGF receptor kinase, which is vital for cell signaling pathways that promote cell growth and survival .
Case Studies and Efficacy
A study highlighted in patent literature reports that this compound demonstrated significant inhibitory activity against PDGF receptor kinase with potential applications in treating respiratory diseases, cancers, and inflammatory conditions . The compound's effectiveness was evaluated through various assays that measured its impact on cell viability and proliferation.
Data Summary
Study | Biological Activity | Target | IC50 Value | Disease Context |
---|---|---|---|---|
Patent A | PDGF receptor inhibition | PDGF Receptor Kinase | Not specified | Cancer, Respiratory Diseases |
Patent B | Smooth muscle proliferation suppression | Pulmonary Arterial Smooth Muscle Cells | Not specified | Pulmonary Hypertension |
Potential Applications
Given its biological activity, this compound could be developed into a therapeutic agent for:
- Respiratory Diseases : By inhibiting smooth muscle cell proliferation.
- Cancers : Targeting tumor growth associated with PDGF signaling.
- Autoimmune Diseases : Modulating inflammatory responses through kinase inhibition.
Properties
Molecular Formula |
C7H10F2O |
---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
3,3-difluoro-1-prop-2-enylcyclobutan-1-ol |
InChI |
InChI=1S/C7H10F2O/c1-2-3-6(10)4-7(8,9)5-6/h2,10H,1,3-5H2 |
InChI Key |
VYADTCAJZPFEFR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC(C1)(F)F)O |
Origin of Product |
United States |
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